An In-Depth Technical Guide to (S)-3,4-Diaminobutyric Acid Dihydrochloride: Properties, Mechanisms, and Applications
An In-Depth Technical Guide to (S)-3,4-Diaminobutyric Acid Dihydrochloride: Properties, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Neuromodulator
(S)-3,4-Diaminobutyric acid (DABA), particularly in its stable dihydrochloride salt form, is a non-proteinogenic amino acid that has garnered significant interest within the neuroscience and drug development communities.[1][2] Structurally analogous to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), DABA serves as a powerful pharmacological tool for modulating GABAergic neurotransmission.[3][4] Its primary mechanism involves the potent inhibition of GABA transporters, leading to an increase in synaptic GABA levels and subsequent enhancement of inhibitory signaling.[3][5]
This technical guide offers a comprehensive overview of (S)-3,4-Diaminobutyric acid dihydrochloride, moving from its fundamental physicochemical properties to its complex biological activities and practical applications. The content herein is structured to provide not just data, but also the scientific rationale behind its use, empowering researchers to effectively integrate this compound into their experimental designs for exploring epilepsy, neurodegenerative diseases, and other neurological disorders.[6]
Core Physicochemical Properties
The dihydrochloride salt form of (S)-3,4-Diaminobutyric acid is predominantly used in research settings. This is a deliberate choice rooted in practical considerations: the salt form significantly enhances the compound's stability and aqueous solubility, which are critical for preparing reliable stock solutions and ensuring consistent results in biological assays.[7]
Below is a summary of its key identifiers and physical characteristics, compiled from authoritative chemical databases and supplier technical data sheets.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2,4-diaminobutanoic acid;dihydrochloride | [8] |
| Synonyms | L-2,4-Diaminobutyric acid dihydrochloride, (S)-DABA dihydrochloride | [8] |
| CAS Number | 1883-09-6 (for the (S) or L-isomer dihydrochloride) | [2][8] |
| Molecular Formula | C4H12Cl2N2O2 | [8] |
| Molecular Weight | 191.06 g/mol | [2][8] |
| Appearance | Yellowish or off-white powder/solid | [1] |
| Melting Point | 195-200 °C (with decomposition) | [1] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | |
| Optical Activity | [α]20/D +14.5±1.5°, c = 3.67% in H2O | [1] |
Biological Activity & Mechanism of Action
The scientific value of (S)-3,4-Diaminobutyric acid lies in its targeted interference with the GABAergic system. Its primary roles are as a competitive inhibitor of GABA uptake and, to a lesser extent, as an inhibitor of the enzyme GABA transaminase (GABA-T).[3]
Inhibition of GABA Transporters (GATs)
The most significant mechanism of action for DABA is the competitive inhibition of GABA transporters.[4][9] GATs are crucial membrane proteins located on both presynaptic neurons and surrounding glial cells. Their function is to clear GABA from the synaptic cleft, thereby terminating the inhibitory signal.
By competitively binding to these transporters, DABA effectively blocks GABA reuptake.[10][11] This leads to:
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Increased Synaptic GABA Concentration: GABA remains in the synaptic cleft for a longer duration.
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Enhanced GABAergic Tone: The prolonged presence of GABA leads to sustained activation of postsynaptic GABAA and GABAB receptors, enhancing overall inhibitory neurotransmission.
The (S)-stereoisomer of DABA is significantly more potent in inhibiting GABA uptake than its (R)-counterpart, making it the preferred choice for targeted research.[11] Studies have shown that L-DABA (the (S)-isomer) is transported via the same carrier as GABA, but with different ion dependency, suggesting a complex interaction with the transporter protein.[4][9]
Inhibition of GABA Transaminase (GABA-T)
DABA also exhibits inhibitory activity against GABA transaminase, the primary enzyme responsible for the intracellular degradation of GABA.[1][3] By inhibiting this enzyme, DABA helps to increase the presynaptic pool of GABA available for release into the synapse. While this action contributes to its overall effect of elevating GABA levels, it is generally considered secondary to its potent GAT inhibition.[3]
The dual mechanism of blocking reuptake and preventing degradation makes (S)-3,4-Diaminobutyric acid a highly effective agent for amplifying GABAergic signaling.
// Nodes for DABA DABA [label="(S)-DABA", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing the process vesicle -> GABA_syn [label="Release"]; GABA_syn -> GABA_R [label="Binding -> Inhibition"]; GABA_syn -> GAT [label="Reuptake"]; GAT -> GABA_pool;
// Edges representing DABA's action DABA -> GAT [label="INHIBITS", style=bold, color="#34A853", fontcolor="#34A853"]; DABA -> GABA_T [label="INHIBITS", style=bold, color="#FBBC05", fontcolor="#FBBC05"];
// Invisible edges for alignment {rank=same; GAT; GABA_R;} }
Caption: General workflow for HPLC analysis of DABA using pre-column derivatization.
Procedure Outline:
-
Sample Preparation: For biological matrices, proteins must be removed. A common method is precipitation with sulfosalicylic acid followed by centrifugation to collect the supernatant. [12]2. Derivatization: The supernatant is mixed with a derivatizing agent (e.g., OPA and a thiol like 3-mercaptopropionic acid) in a buffered solution and incubated for a short, controlled time to form a fluorescent derivative. [12]3. Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase C18 column. [12]A gradient elution using an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the DABA derivative from other components.
-
Detection and Quantification: The eluent passes through a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivative. The peak area corresponding to the DABA derivative is integrated and compared to a standard curve prepared with known concentrations of derivatized DABA to determine its concentration in the original sample.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when working with (S)-3,4-Diaminobutyric acid dihydrochloride.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. [13][14][15]* Handling: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the powder. [14]Avoid contact with skin and eyes. [13][15]Wash hands thoroughly after handling. [13]Minimize dust generation. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13][14][15]The compound is hygroscopic (absorbs moisture from the air), so protection from moisture is critical for maintaining its integrity. [1][14]* Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations for hazardous waste. [15][16]Do not allow the product to enter drains. [13]
Conclusion
(S)-3,4-Diaminobutyric acid dihydrochloride is a cornerstone pharmacological agent for the study of the GABAergic system. Its well-characterized dual mechanism of action—primarily as a potent GABA uptake inhibitor and secondarily as a GABA transaminase inhibitor—provides a reliable method for elevating synaptic GABA levels. This property makes it an indispensable tool for researchers investigating the pathophysiology of neurological disorders and a valuable chiral synthon for drug discovery programs. By understanding its fundamental properties and employing rigorous experimental methodologies, scientists can continue to leverage this compound to unravel the complexities of inhibitory neurotransmission and pave the way for novel therapeutic strategies.
References
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P3 BioSystems. (n.d.). Diaminobutyric Acid (Dab). Retrieved from [Link]
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PubChem. (n.d.). L-2,4-Diaminobutyric acid dihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Diaminobutanoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
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Saransa, C., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Medicinal Chemistry. Retrieved from [Link]
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Erecińska, M., Troeger, M. B., & Alston, T. A. (1986). Amino Acid Neurotransmitters in the CNS: Properties of Diaminobutyric Acid Transport. Journal of Neurochemistry. Retrieved from [Link]
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Frontiers in Microbiology. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Retrieved from [Link]
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Simon, J. R., & Martin, D. L. (1975). L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Brain Research. Retrieved from [Link]
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Fink-Jensen, A., et al. (1992). The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. European Journal of Pharmacology. Retrieved from [Link]
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Johnston, G. A., et al. (1976). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Journal of Neurochemistry. Retrieved from [Link]
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Erecińska, M., Troeger, M. B., & Alston, T. A. (1986). Amino acid neurotransmitters in the CNS: properties of diaminobutyric acid transport. Journal of Neurochemistry. Retrieved from [Link]
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